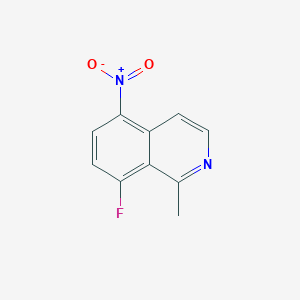

8-Fluoro-1-methyl-5-nitroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-1-methyl-5-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c1-6-10-7(4-5-12-6)9(13(14)15)3-2-8(10)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSUNDKJHCSCKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C(C=CC(=C12)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 8 Fluoro 1 Methyl 5 Nitroisoquinoline Core

Established Approaches for Isoquinoline (B145761) Ring Formation

The isoquinoline skeleton can be synthesized through several classical and modern cyclization strategies. These methods provide the foundational bicyclic structure upon which the desired substituents can be installed.

Two of the most historically significant and widely used methods for isoquinoline synthesis are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of β-arylethylamides in the presence of a dehydrating agent. wikipedia.orgnrochemistry.com This reaction typically yields 3,4-dihydroisoquinolines, which can be subsequently oxidized to form the aromatic isoquinoline ring. nrochemistry.comjk-sci.com The process is carried out under acidic conditions, often at reflux, with common dehydrating agents including phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅). wikipedia.orgslideshare.net The reaction is most effective when the aromatic ring of the β-arylethylamide contains electron-donating groups, which facilitate the electrophilic substitution step. nrochemistry.comjk-sci.com

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org This reaction can be considered a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which then attacks the aromatic ring. wikipedia.org While traditional methods required heating with strong acids, modern variations can proceed under milder conditions, especially when the aromatic ring is electron-rich. wikipedia.orgacs.org The resulting tetrahydroisoquinoline can then be oxidized to the desired isoquinoline.

| Reaction | Starting Material | Key Reagent(s) | Primary Product |

| Bischler-Napieralski | β-Arylethylamide | Dehydrating acid (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-Arylethylamine + Aldehyde/Ketone | Protic or Lewis acid | 1,2,3,4-Tetrahydroisoquinoline |

In recent years, transition metal-catalyzed reactions have emerged as powerful and atom-economical alternatives for constructing heterocyclic scaffolds like isoquinoline. nih.gov These methods often rely on chelation-assisted C-H activation, where a directing group on the substrate guides a metal catalyst to selectively cleave a typically inert C-H bond, initiating the annulation (ring-forming) process. mdpi.comresearchgate.net

Catalysts based on rhodium (Rh), palladium (Pd), ruthenium (Ru), and cobalt (Co) have been extensively used for this purpose. mdpi.comacs.org For example, Rh(III)-catalyzed C-H activation and annulation of benzamides or oximes with alkynes is an efficient route to produce highly substituted isoquinolines. acs.orgorganic-chemistry.org These reactions offer high regioselectivity and functional group tolerance under relatively mild conditions. mdpi.com The general mechanism involves the directed cleavage of an ortho C-H bond to form a metallacycle intermediate, followed by migratory insertion of an alkyne and reductive elimination to afford the heterocyclic product. mdpi.com This approach allows for the rapid assembly of complex isoquinoline derivatives from readily available precursors. mdpi.comnih.gov

Selective Introduction of Substituents for 8-Fluoro-1-methyl-5-nitroisoquinoline

The synthesis of the target molecule requires precise control over the placement of three different substituents. This can be achieved either by using appropriately substituted starting materials in the ring-formation stage or by functionalizing the pre-formed isoquinoline core.

Introducing a methyl group specifically at the C-1 position of the isoquinoline ring is a key transformation. While classical methods like the Bischler-Napieralski reaction can install a C-1 substituent if the starting β-phenylethylamine is acylated with an appropriate acetyl derivative, direct methylation of the isoquinoline core is also possible. One strategy involves the N-alkylation of the isoquinoline followed by a phosphite-mediated photochemical rearrangement, which can lead to migration of the alkyl group from the nitrogen to a carbon on the ring. nih.gov For 1-methylisoquinoline (B155361), specific protocols have been developed that allow for successful product formation even with a substituent already at the C-1 position, indicating the robustness of such photochemical methods. nih.gov

The introduction of a fluorine atom onto an aromatic ring is a crucial step in the synthesis of many modern pharmaceuticals. Various methods exist, but for a molecule like 8-fluoro-1-methyl-5-nitroisoquinoline, nucleophilic aromatic substitution is a particularly relevant strategy.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, including fluoride (B91410), onto an aromatic ring. The reaction is highly dependent on the electronic nature of the substrate. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. nih.govepa.gov

Fluorination Methodologies for Aromatic Systems

Direct Electrophilic Fluorination Approaches

Direct C-H fluorination is an efficient and highly sought-after method for constructing carbon-fluorine bonds in aromatic systems. acs.orgnih.gov Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org While elemental fluorine and reagents with oxygen-fluorine bonds can be used, they have been largely superseded by safer and more manageable reagents containing a nitrogen-fluorine (N-F) bond. wikipedia.org

The development of electrophilic fluorination reagents has focused on increasing the electrophilicity of the fluorine atom by attaching it to a highly electron-withdrawing group. wikipedia.org These N-F reagents can be neutral or cationic. wikipedia.org Common examples that have proven to be effective for organic synthesis include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and Selectfluor®. wikipedia.org

The direct fluorination of electron-deficient azaarenes, such as quinolines and isoquinolines, presents a significant challenge. The sp²-hybridized nitrogen atom deactivates the ring towards electrophilic aromatic substitution (SEAr), making the formation of the required Wheland intermediate highly unstable and energetically unfavorable. nih.gov Despite these difficulties, direct fluorination of quinoline derivatives has been achieved in acidic media, yielding products from selective and efficient electrophilic substitution processes. researchgate.net The mechanism for these reactions is thought to proceed through an addition-elimination pathway. researchgate.net

| Reagent Class | Examples | Characteristics |

| N-F Reagents | NFSI, NFOBS, Selectfluor® | Economical, stable, and safer alternatives to F₂. Can be neutral or cationic. wikipedia.org |

| Hypofluorites | CF₃OF | Reacts efficiently with activated aromatic rings. researchgate.net |

| Perchloryl fluoride | FClO₃ | Used for selective fluorination in steroid synthesis. nih.gov |

Strategies for Introducing Fluorine at the C-8 Position of Isoquinolines

Introducing a fluorine atom specifically at the C-8 position of the isoquinoline ring often requires multi-step synthetic sequences, as direct C-8 fluorination is challenging to control. A common strategy involves the introduction of a different functional group at the C-8 position, which can then be converted to a fluorine atom.

One effective, albeit indirect, method is the Sandmeyer reaction. This approach begins with the nitration of an appropriate isoquinoline precursor at the C-8 position. For instance, 5-bromoisoquinoline can be nitrated to afford 5-bromo-8-nitroisoquinoline. nih.govresearchgate.net The nitro group at C-8 is then reduced to an amino group, yielding 8-aminoisoquinoline. nih.gov Subsequently, the 8-amino group can be transformed into a diazonium salt, which is then treated with a fluoride source, such as in the Balz-Schiemann reaction, to install the fluorine atom at the C-8 position.

Another strategy involves directed ortho-lithiation. While not a direct fluorination, this method allows for the introduction of various functionalities at specific positions, which can then be transformed. For example, a suitably protected 2-(2-fluorophenyl)ethanamine can undergo a Bischler-Napieralski or similar cyclization reaction to form the isoquinoline core, with the fluorine atom already incorporated at the C-8 position. researchgate.net

A summary of potential strategies is presented below:

| Strategy | Key Steps | Advantages | Disadvantages |

| Sandmeyer Reaction | 1. Nitration at C-82. Reduction of -NO₂ to -NH₂3. Diazotization4. Fluorination (e.g., Balz-Schiemann) | Well-established chemistry. | Multi-step, can have variable yields. nih.govresearchgate.net |

| Halogen Exchange | 1. Introduction of Br or I at C-82. Nucleophilic fluorination (e.g., with KF) | Can be effective for activated systems. | Requires harsh conditions, often low yield for unactivated aryl halides. |

| Building from Fluorinated Precursors | Cyclization of a pre-fluorinated phenethylamine derivative. | Regiochemistry is controlled from the start. | Requires synthesis of specific starting materials. researchgate.net |

Nitration Strategies for Isoquinoline and Related Heterocycles

The introduction of a nitro group onto the isoquinoline ring is a key step in the synthesis of 5-nitroisoquinoline (B18046) derivatives. The position of nitration is heavily influenced by the reaction conditions and the nature of the nitrating agent.

Challenges in Regioselective Nitration of Isoquinolines

The regioselective nitration of isoquinoline is complicated by the electronic properties of the heterocyclic ring system. The nitrogen atom acts as a deactivating group towards electrophilic attack, particularly in the pyridine (B92270) ring. Furthermore, under the strong acidic conditions typically used for nitration, the nitrogen atom is protonated, further deactivating the pyridine ring and directing the electrophilic attack towards the benzene (B151609) ring. dtic.mil This generally leads to a mixture of products, making the isolation of a single, desired isomer difficult. frontiersin.org Traditional nitration methods that use highly acidic and corrosive mixed acids often suffer from poor regioselectivity and the formation of undesirable byproducts. frontiersin.org

Direct Nitration via Strong Acidic Conditions

The standard method for the electrophilic nitration of many aromatic compounds involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. uri.edureddit.com

When isoquinoline is subjected to these strong acidic conditions, electrophilic substitution occurs preferentially on the electron-rich benzene ring rather than the electron-deficient, protonated pyridine ring. dtic.mil The reaction typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline as the major products. dtic.milyoutube.com The ratio of these isomers can be influenced by factors such as temperature and the specific acid mixture used. For instance, the nitration of isoquinoline with nitric and sulfuric acid leads to substitution at the C5 and C8 positions. dtic.mil

Alternative Nitrating Reagents and Methodologies

To overcome the challenges of poor regioselectivity and harsh conditions associated with mixed-acid nitration, various alternative reagents and methodologies have been developed. researchgate.net These methods can offer milder reaction conditions and, in some cases, different regiochemical outcomes.

One notable alternative is a nucleophilic nitration method that utilizes potassium nitrite (B80452) (KNO₂) and acetic anhydride (Ac₂O) in dimethyl sulfoxide (DMSO). dtic.milresearchgate.net This system promotes nitration at the C-1 position of isoquinoline, a position not accessible through conventional electrophilic nitration. dtic.mil

Other alternative electrophilic nitrating agents that circumvent the need for excess strong mineral acids include:

Acetyl nitrate: Can be used for regiospecific nitration of isoquinoline via Reissert compounds. elsevierpure.com

Nitronium salts: Such as nitronium tetrafluoroborate (NO₂BF₄), can be used in non-acidic solvents. researchgate.net

Tert-butyl nitrite (TBN): A versatile reagent that can serve as a nitro source under various conditions, including for the nitration of indolines. researchgate.netacs.org

Guanidine nitrate and nitroguanidine: Have been explored as novel nitrating agents in the presence of a catalytic amount of acid. uri.edu

These modern approaches often provide better functional group tolerance and avoid the generation of large amounts of hazardous acid waste. researchgate.net

Directed Nitration for C-5 Selectivity in Isoquinoline Derivatives

Achieving high selectivity for the C-5 position in the nitration of isoquinolines can be accomplished by employing directing groups. This strategy involves temporarily installing a functional group elsewhere on the molecule that sterically or electronically guides the incoming nitro group to the desired C-5 position.

A powerful example of this concept is the use of an amide group at the C-8 position to direct C-H functionalization. In studies on the related quinoline system, an 8-aminoquinoline can be converted to an amide, which then acts as a directing group. mdpi.com Through chelation with a metal catalyst, the directing group facilitates the delivery of the nitrating agent to the C-5 position, leading to highly regioselective nitration. mdpi.com This approach has been successfully applied in the visible-light-photocatalyzed C-5 nitration of 8-aminoquinoline amides. mdpi.com This principle is applicable to isoquinoline systems, where a substituent at a proximal position could similarly direct nitration to C-5, overcoming the inherent electronic preferences of the ring system.

Convergent and Linear Synthetic Routes to 8-Fluoro-1-methyl-5-nitroisoquinoline

The construction of 8-fluoro-1-methyl-5-nitroisoquinoline can be approached through either a linear or a convergent synthetic strategy. A linear synthesis involves the sequential modification of a starting material through a series of reactions to build the final product. In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. For the synthesis of 8-fluoro-1-methyl-5-nitroisoquinoline, a linear approach is often more practical, commencing with a pre-functionalized isoquinoline precursor.

A plausible and efficient linear synthetic route to 8-fluoro-1-methyl-5-nitroisoquinoline commences with the commercially available or synthetically accessible 8-fluoro-1-methylisoquinoline (B1382726). This starting material already possesses two of the three key structural features of the target molecule: the isoquinoline core, the methyl group at the 1-position, and the fluorine atom at the 8-position. The final and critical step is the regioselective introduction of the nitro group at the 5-position.

Proposed Synthetic Step: Nitration of 8-Fluoro-1-methylisoquinoline

The introduction of a nitro group onto the isoquinoline ring can be achieved through electrophilic aromatic substitution. The reaction conditions for the nitration of quinoline and its derivatives are well-established and typically involve the use of a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction is typically carried out at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction and to minimize the formation of unwanted byproducts. The regioselectivity of the nitration is governed by the electronic properties of the isoquinoline ring system and the directing effects of the existing substituents (the fluorine atom and the methyl group). In the case of 8-fluoro-1-methylisoquinoline, the 5-position is a likely site for nitration due to the directing effects of the heterocyclic nitrogen and the existing substituents.

Table 1: Proposed Synthetic Route for 8-Fluoro-1-methyl-5-nitroisoquinoline

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 8-Fluoro-1-methylisoquinoline | Fuming HNO₃, Concentrated H₂SO₄, 0-25 °C | 8-Fluoro-1-methyl-5-nitroisoquinoline |

Atom Economy

Atom economy is a concept that evaluates the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. It is a measure of the "greenness" of a synthesis, with a higher atom economy indicating a more sustainable process with less waste generation.

The percent atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100

Table 2: Atom Economy Calculation for the Nitration of 8-Fluoro-1-methylisoquinoline

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 8-Fluoro-1-methylisoquinoline | C₁₀H₈FN | 161.18 |

| Nitric Acid | HNO₃ | 63.01 |

| 8-Fluoro-1-methyl-5-nitroisoquinoline | C₁₀H₇FN₂O₂ | 206.18 |

| Water (Byproduct) | H₂O | 18.02 |

Calculation:

Sum of Molecular Weights of Reactants = 161.18 g/mol + 63.01 g/mol = 224.19 g/mol

% Atom Economy = (206.18 g/mol / 224.19 g/mol ) x 100 ≈ 91.97%

Chemical Reactivity and Transformations of 8 Fluoro 1 Methyl 5 Nitroisoquinoline Analogues

Reactivity of the Nitro Group at C-5

The nitro group is a strong electron-withdrawing group, which plays a crucial role in the chemical behavior of the isoquinoline (B145761) ring system.

Reductions of Aromatic Nitro Groups to Amines

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, often yielding the corresponding amines. unimi.it This conversion can be achieved through various methods, including catalytic hydrogenation and the use of metallic reagents in acidic media.

Catalytic Hydrogenation: This is a widely employed method for the reduction of nitro groups. masterorganicchemistry.com

Palladium on carbon (Pd/C): Often the preferred catalyst for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com

Raney nickel: A suitable alternative to Pd/C, particularly when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Platinum(IV) oxide (PtO₂): Also effective for this transformation. wikipedia.org

A study by Kasparian et al. in 2011 demonstrated the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides using a commercially available sulfided platinum catalyst. This method prevents the dehalogenation of the pyridine (B92270) ring. unimi.it

Metal-Based Reductions: Several metals in the presence of an acid can effectively reduce nitro groups.

Iron (Fe): Used under acidic conditions (e.g., acetic acid) for a mild reduction. masterorganicchemistry.comcommonorganicchemistry.com

Tin (Sn) or Tin(II) chloride (SnCl₂): Provides a mild method for this reduction and is compatible with various functional groups. masterorganicchemistry.comcommonorganicchemistry.comnih.gov

Zinc (Zn): Employed in acidic conditions for a mild reduction. commonorganicchemistry.com

The choice of reducing agent is critical to ensure selectivity, especially when other reducible functional groups are present in the molecule. unimi.it

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Selectivity |

|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation | High activity, may reduce other functional groups |

| H₂/Raney Ni | Catalytic hydrogenation | Useful for substrates with halides |

| Fe/Acid | Acidic | Mild, good for sensitive substrates |

| SnCl₂ | Acidic or neutral | Mild, tolerates many functional groups |

Oxidative Transformations of the Nitro Functionality

While the reduction of nitro groups is more common, oxidative transformations can also occur, although nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group. nih.gov However, certain microbial systems have evolved pathways to metabolize these compounds. dtic.mil

Oxidative catabolism of nitroaromatic compounds can be initiated by monooxygenase or dioxygenase enzymes. dtic.mil Monooxygenases can replace the nitro group with a hydroxyl group, while dioxygenases introduce two hydroxyl groups, leading to the spontaneous elimination of the nitro group. nih.gov These enzymatic reactions often result in the release of the nitro group as nitrite (B80452) and the formation of dihydroxy aromatic compounds that can be further metabolized. dtic.mil

In synthetic chemistry, the direct oxidation of a nitro group itself is not a common transformation. Instead, the amine derived from the reduction of the nitro group can be oxidized back to a nitro compound. For instance, aromatic amines can be selectively oxidized to nitroaromatics using a mixture of formic acid and aqueous hydrogen peroxide, which forms performic acid in situ. acs.org

Impact of Nitro Group on Aromatic System Reactivity (e.g., Electron-Withdrawing Effects)

The potent electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNA r). mdpi.comnih.gov This effect is a result of both inductive and resonance effects, which decrease the electron density of the aromatic system. mdpi.comnih.gov

In isoquinoline systems, electrophilic substitution reactions, such as nitration, typically occur at the 5- or 8-position. However, the presence of a nitro group at C-5 would further deactivate the ring, making subsequent electrophilic substitutions challenging. shahucollegelatur.org.in

Conversely, the electron deficiency created by the nitro group makes the isoquinoline ring susceptible to nucleophilic attack. mdpi.comnih.gov This is particularly true for positions ortho and para to the nitro group. In the case of 5-nitroisoquinoline (B18046), this activation facilitates nucleophilic attack at positions C-6 and C-8. mdpi.com The presence of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution, thus lowering the activation energy for the reaction. numberanalytics.comyoutube.com

The reactivity of 5-nitroisoquinoline has been demonstrated in direct nucleophilic substitution of hydrogen (SNH) reactions. For instance, it can undergo amidation at the C-6 and C-8 positions, where the nitro group not only activates the substrate but can also act as an internal oxidant for the intermediate σH-adducts. mdpi.comsemanticscholar.org

Reactivity of the Fluoro Substituent at C-8

The fluorine atom at the C-8 position also influences the reactivity of the molecule, particularly in substitution and coupling reactions.

Nucleophilic Displacement Reactions of Aromatic Fluorine

Aryl fluorides are generally less reactive towards nucleophilic aromatic substitution than other aryl halides due to the strong C-F bond. However, the presence of strong electron-withdrawing groups, such as the nitro group at C-5, can activate the C-8 position for nucleophilic displacement. The nitro group at C-5 is para to the C-8 position, which allows for resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack. libretexts.org

The reactivity order for leaving groups in S NAr reactions is typically I > Br > Cl > F. numberanalytics.com However, the rate-determining step is often the nucleophilic attack on the aromatic ring, and the high electronegativity of fluorine can make the attached carbon more electrophilic, thus facilitating this initial attack. youtube.com

Studies on heptafluoroisoquinoline (B12898905) have shown that the site of nucleophilic attack can depend on the nature of the nucleophile. For instance, sulfur nucleophiles tend to attack the 6-position, while oxygen nucleophiles attack the 1-position. rsc.org This highlights the complex interplay of electronic and steric factors in determining the regioselectivity of nucleophilic substitution in polyfluorinated isoquinolines.

Cross-Coupling Reactions Involving Aryl Fluorides

The activation of the strong C-F bond for cross-coupling reactions is a significant challenge in organic synthesis. researchgate.net However, recent advancements have led to the development of catalytic systems capable of effecting these transformations. Palladium- and nickel-based catalysts are commonly employed for this purpose. researchgate.netacs.orgacs.org

These reactions often require specific ligands and conditions to facilitate the oxidative addition of the catalyst to the C-F bond. researchgate.net The presence of electron-withdrawing groups on the aromatic ring can promote the reactivity of aryl fluorides in these coupling reactions. rsc.org

Various types of cross-coupling reactions have been developed for aryl fluorides, including:

Suzuki-Miyaura coupling: Couples aryl fluorides with boronic acids or their derivatives.

Negishi coupling: Involves the reaction of aryl fluorides with organozinc reagents. acs.org

Buchwald-Hartwig amination: Forms C-N bonds by coupling aryl fluorides with amines.

For 8-fluoro-1-methyl-5-nitroisoquinoline, the electron-withdrawing nitro group would likely enhance its reactivity in palladium- or nickel-catalyzed cross-coupling reactions at the C-8 position.

Table 2: Types of Cross-Coupling Reactions for Aryl Fluorides

| Reaction Name | Coupling Partner | Catalyst System |

|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Palladium or Nickel |

| Negishi | Organozinc compounds | Palladium or Nickel |

| Buchwald-Hartwig | Amines | Palladium or Copper |

| Hiyama | Organosilicon compounds | Palladium |

Reactivity and Functionalization of the Methyl Group at C-1

The methyl group at the C-1 position of the isoquinoline ring is activated by the adjacent electron-withdrawing imine nitrogen, rendering its protons acidic and susceptible to a variety of chemical transformations.

The oxidation of methyl groups on isoquinoline rings is a known transformation, though the outcome can be influenced by the specific reagents and the presence of other substituents. For instance, the oxidation of 5-nitroisoquinoline with potassium permanganate (B83412) (KMnO₄) has been shown to affect the pyridine ring, while leaving the benzene (B151609) ring intact. shahucollegelatur.org.in In other cases, such as with certain microorganisms, 1-methylisoquinoline (B155361) can be oxidized to 1-methylisoquinoline N-oxide, indicating reactivity at the ring nitrogen. ebi.ac.uk

For 8-fluoro-1-methyl-5-nitroisoquinoline, controlled oxidation of the C-1 methyl group would likely require selective reagents to avoid degradation of the electron-deficient aromatic system. Reagents like selenium dioxide (SeO₂), which are known for oxidizing activated methyl groups, could potentially convert the methyl group into an aldehyde (8-fluoro-5-nitroisoquinoline-1-carbaldehyde). More vigorous oxidation conditions could further transform it into the corresponding carboxylic acid (8-fluoro-5-nitroisoquinoline-1-carboxylic acid). The strong deactivating effect of the nitro group might, however, necessitate harsher conditions than for unsubstituted 1-methylisoquinoline.

Table 1: Potential Oxidation Products of the C-1 Methyl Group

| Starting Material | Oxidizing Agent (Example) | Potential Product | Functional Group Transformation |

| 8-Fluoro-1-methyl-5-nitroisoquinoline | Selenium Dioxide (SeO₂) | 8-Fluoro-5-nitroisoquinoline-1-carbaldehyde | Methyl to Aldehyde |

| 8-Fluoro-1-methyl-5-nitroisoquinoline | Potassium Permanganate (KMnO₄) | 8-Fluoro-5-nitroisoquinoline-1-carboxylic acid | Methyl to Carboxylic Acid |

The protons of the C-1 methyl group are significantly acidic due to the inductive effect of the ring nitrogen and the ability of the isoquinoline system to stabilize the resulting carbanion. This allows for deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a nucleophilic intermediate. thieme-connect.de

This lithiated species, 1-(lithiomethyl)-8-fluoro-5-nitroisoquinoline, can then react with a range of electrophiles in alkylation or acylation reactions. For example, reaction with an alkyl halide (R-X) would introduce an alkyl chain at the methyl position, while reaction with an acyl chloride (R-COCl) or an ester would yield a ketone. This method provides a powerful synthetic route for elaborating the structure at the C-1 position. thieme-connect.de

Reactivity of the Isoquinoline Core under Functionalization

The reactivity of the isoquinoline core itself is heavily influenced by the electronic effects of the attached fluoro, methyl, and nitro groups. These substituents dictate the susceptibility of the ring to either electrophilic or nucleophilic attack.

Electrophilic aromatic substitution (SEAr) on the unsubstituted isoquinoline ring typically occurs on the benzene ring portion, preferentially at the C-5 and C-8 positions. shahucollegelatur.org.inwikipedia.orgmasterorganicchemistry.com A quantitative study of reactivity for the neutral isoquinoline molecule determined the positional order to be 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org

However, in 8-fluoro-1-methyl-5-nitroisoquinoline, the ring is heavily deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of the nitro group at C-5. The nitro group acts as a strong deactivating group and a meta-director. The fluorine at C-8 is also deactivating (via induction) but directs ortho and para. The methyl group at C-1 is activating and directs ortho and para (to C-2, which is not an available carbon, and the already substituted C-8 position).

Given these competing influences, SEAr reactions on this substrate would be extremely difficult to achieve. The overwhelming deactivation by the nitro group would likely render the ring inert to all but the most forcing electrophilic conditions, which could lead to degradation of the molecule. If a reaction were to occur, the least deactivated positions would need to be considered. The nitro group at C-5 would direct incoming electrophiles to C-7. The directing effects of the other groups would be largely overcome by the powerful deactivation of the nitro group.

The presence of a strong electron-withdrawing nitro group makes the isoquinoline core highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This type of reaction is further facilitated by the presence of a good leaving group, such as a halide, on the aromatic ring. wikipedia.orgnih.gov

In 8-fluoro-1-methyl-5-nitroisoquinoline, the fluorine atom at C-8 is an excellent leaving group for SNAr. The C-8 position is activated towards nucleophilic attack because it is para to the electron-withdrawing nitro group at C-5 and ortho to the ring nitrogen. This allows an attacking nucleophile to form a stabilized intermediate (a Meisenheimer-like complex) where the negative charge is delocalized onto the electronegative nitrogen atom and the oxygen atoms of the nitro group. wikipedia.org Consequently, treatment of 8-fluoro-1-methyl-5-nitroisoquinoline with various nucleophiles (e.g., alkoxides, amines, thiols) would be expected to readily displace the fluoride (B91410) ion, leading to the formation of 8-substituted-1-methyl-5-nitroisoquinolines.

Table 2: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Expected Product |

| Methoxide (CH₃O⁻) | 8-Methoxy-1-methyl-5-nitroisoquinoline |

| Ammonia (NH₃) | 8-Amino-1-methyl-5-nitroisoquinoline |

| Thiophenoxide (C₆H₅S⁻) | 1-Methyl-5-nitro-8-(phenylthio)isoquinoline |

Nitro Group (-NO₂ at C-5): This is the dominant electronic influence on the ring. As a powerful electron-withdrawing group, it strongly deactivates the entire aromatic system towards electrophilic attack. Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions (C-4, C-6, and C-8). libretexts.orgnih.gov

Methyl Group (-CH₃ at C-1): This group is electron-donating through hyperconjugation and weakly activating for SEAr. However, its activating effect is completely overshadowed by the deactivating nitro group. Its most significant contribution to reactivity is the acidification of its own protons, making it a key site for functionalization via deprotonation-alkylation sequences. thieme-connect.de

Spectroscopic Characterization and Advanced Computational Investigations of Substituted Isoquinolines

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive determination of the chemical structure of 8-Fluoro-1-methyl-5-nitroisoquinoline relies on a suite of advanced spectroscopic methods. Each technique provides unique and complementary information, culminating in a comprehensive and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 8-Fluoro-1-methyl-5-nitroisoquinoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the fluorine atom, as well as the electronic nature of the isoquinoline (B145761) ring system.

¹³C NMR: The carbon NMR spectrum will provide signals for each of the ten carbon atoms in the molecule. The positions of the fluorine and nitro groups will cause significant shifts in the resonances of the carbons to which they are attached and adjacent carbons.

Predicted NMR chemical shifts for 8-Fluoro-1-methyl-5-nitroisoquinoline are presented in the table below. These values are estimated based on established substituent effects in related isoquinoline systems.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-CH₃ | ~2.8 | ~25 |

| H-3 | ~7.8 | C-3: ~120 |

| H-4 | ~8.5 | C-4: ~145 |

| H-6 | ~8.3 | C-6: ~125 |

| H-7 | ~7.9 | C-7: ~115 |

| - | - | C-1: ~160 |

| - | - | C-4a: ~130 |

| - | - | C-5: ~148 |

| - | - | C-8: ~155 (JC-F ~250 Hz) |

| - | - | C-8a: ~135 |

Note: Predicted values are for illustrative purposes. J-couplings between protons and between carbon and fluorine would provide further structural information.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 8-Fluoro-1-methyl-5-nitroisoquinoline would be dominated by strong absorptions corresponding to the N-O stretching vibrations of the nitro group. Aromatic C-H and C=C/C=N stretching vibrations, as well as the C-F stretching vibration, would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretching of the nitro group and the vibrations of the aromatic rings are expected to produce strong signals in the Raman spectrum.

Key expected vibrational frequencies for 8-Fluoro-1-methyl-5-nitroisoquinoline are summarized in the table below.

| Functional Group/Bond | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1550-1475 (Strong) | Weak-Medium |

| NO₂ | Symmetric Stretch | 1360-1290 (Strong) | Strong |

| Aromatic C-H | Stretch | 3100-3000 (Medium) | Medium |

| C=C / C=N | Ring Stretch | 1620-1450 (Medium-Strong) | Medium-Strong |

| C-F | Stretch | 1250-1020 (Strong) | Weak |

| C-H (Methyl) | Stretch | 2970-2850 (Medium) | Medium |

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 8-Fluoro-1-methyl-5-nitroisoquinoline would provide definitive proof of its molecular structure. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, it would reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as stacking or hydrogen bonding. Although no public crystal structure is available, this method remains the most powerful for unambiguous solid-state structural confirmation.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 8-Fluoro-1-methyl-5-nitroisoquinoline, with the molecular formula C₁₀H₇FN₂O₂, HRMS would be used to verify this composition.

The monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element. missouri.edu

Carbon (¹²C): 12.000000 u

Hydrogen (¹H): 1.007825 u

Fluorine (¹⁹F): 18.998403 u

Nitrogen (¹⁴N): 14.003074 u

Oxygen (¹⁶O): 15.994915 u

The calculated exact mass for the neutral molecule [M] is 206.0495 u . An HRMS experiment would aim to measure a mass-to-charge ratio (m/z) that matches this value (or that of a corresponding ion, e.g., [M+H]⁺ at 207.0573 u) to within a few parts per million (ppm), thereby confirming the molecular formula.

| Parameter | Value |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Calculated Exact Mass [M] | 206.0495 u |

| Calculated Exact Mass [M+H]⁺ | 207.0573 u |

Theoretical and Computational Chemistry Studies

In conjunction with experimental techniques, theoretical and computational methods provide deep insights into the molecular properties of 8-Fluoro-1-methyl-5-nitroisoquinoline at the atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to model the electronic structure of molecules. DFT calculations can predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like the distribution of electron density and orbital energies.

For 8-Fluoro-1-methyl-5-nitroisoquinoline, DFT calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Such calculations would yield optimized bond lengths and angles, providing a theoretical model of the molecule's geometry that can be compared with experimental data if available.

Furthermore, DFT provides information on the electronic structure, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and electronic excitation properties of the molecule. The distribution of these orbitals would indicate the regions of the molecule most likely to be involved in electron donation (HOMO) and electron acceptance (LUMO).

The table below presents a hypothetical set of calculated geometrical parameters for 8-Fluoro-1-methyl-5-nitroisoquinoline based on DFT, illustrating the type of data obtained from such studies.

| Parameter (Bond/Angle) | Predicted Value (DFT) |

| C5-N(O₂) Bond Length | ~1.48 Å |

| N-O Bond Lengths | ~1.22 Å |

| C8-F Bond Length | ~1.35 Å |

| C1-C(H₃) Bond Length | ~1.50 Å |

| O-N-O Angle | ~125° |

| C4-C5-C6 Angle | ~122° |

| C7-C8-C8a Angle | ~118° |

Note: These values are illustrative examples of typical outputs from DFT calculations on similar aromatic systems.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Implications for Reactivity

The electronic and reactive properties of 8-Fluoro-1-methyl-5-nitroisoquinoline are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

In substituted isoquinolines, the distribution and energy of these orbitals are significantly influenced by the electronic nature of the substituents. For 8-Fluoro-1-methyl-5-nitroisoquinoline, the electron-donating methyl group at the 1-position and the electron-withdrawing fluoro and nitro groups at the 8- and 5-positions, respectively, create a complex electronic landscape. The nitro group, being strongly electron-withdrawing, is expected to significantly lower the energy of the LUMO, localizing it primarily on the nitro-substituted ring. researchgate.net This lowering of the LUMO energy makes the molecule more susceptible to nucleophilic attack. The fluoro group, also electron-withdrawing through its inductive effect, will further contribute to this effect. Conversely, the methyl group will raise the energy of the HOMO.

Table 1: Predicted Frontier Molecular Orbital Energies and Properties for 8-Fluoro-1-methyl-5-nitroisoquinoline (Illustrative)

| Property | Predicted Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 | Region of electron donation (nucleophilic character) |

| LUMO Energy | -2.8 | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap (ΔE) | 3.7 | Moderate chemical reactivity and kinetic stability |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic compounds.

The localization of the LUMO on the nitro-substituted part of the molecule suggests that this region is the most likely site for reductive processes and nucleophilic attack. The HOMO's distribution across the aromatic system indicates that electrophilic attack would be less regioselective.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational chemistry technique used to study charge distribution, hybridization, and the nature of bonding within a molecule. It provides a localized picture of the electronic structure, which is useful for understanding intramolecular and intermolecular interactions. q-chem.com

For 8-Fluoro-1-methyl-5-nitroisoquinoline, NBO analysis would reveal significant charge delocalization and hyperconjugative interactions. The strong electron-withdrawing nature of the nitro and fluoro groups would lead to a significant polarization of the molecule. The nitrogen and oxygen atoms of the nitro group, as well as the fluorine atom, would exhibit negative natural charges, while the adjacent carbon atoms would be more electropositive.

Key intramolecular interactions that would be elucidated by NBO analysis include:

Donation from lone pairs of the fluorine atom and the oxygen atoms of the nitro group into adjacent antibonding orbitals. This delocalization of electron density contributes to the stability of the molecule.

Hyperconjugative interactions between the methyl group's C-H bonds and the isoquinoline ring. This involves the donation of electron density from the bonding orbitals of the C-H bonds into the antibonding π* orbitals of the ring, further influencing the electron distribution.

NBO analysis can also provide insights into potential intermolecular interactions, such as hydrogen bonding and halogen bonding. The electronegative fluorine and oxygen atoms could act as hydrogen bond acceptors. Furthermore, the fluorine atom could participate in halogen bonding, where it acts as an electrophilic species interacting with a nucleophile. researchgate.net

Table 2: Illustrative Natural Charges on Key Atoms of 8-Fluoro-1-methyl-5-nitroisoquinoline from NBO Analysis

| Atom | Predicted Natural Charge (e) |

| F (at C8) | -0.45 |

| N (of NO₂) | +0.60 |

| O (of NO₂) | -0.50 |

| N (in ring) | -0.30 |

| C (of CH₃) | -0.20 |

Note: These values are illustrative and represent typical charge distributions in similar molecules.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic properties like vibrational frequencies (IR and Raman) and NMR chemical shifts. rsc.orgnih.gov These predictions can aid in the structural elucidation and characterization of novel compounds.

Vibrational Frequencies: The calculated vibrational spectrum of 8-Fluoro-1-methyl-5-nitroisoquinoline would show characteristic peaks corresponding to the functional groups present. Key vibrational modes would include:

N-O stretching vibrations of the nitro group, typically appearing as strong bands in the regions of 1500-1600 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric). researchgate.net

C-F stretching vibration , which is expected to be a strong band in the fingerprint region.

C-H stretching vibrations of the aromatic ring and the methyl group.

Ring stretching and bending vibrations of the isoquinoline core.

Table 3: Predicted Key Vibrational Frequencies for 8-Fluoro-1-methyl-5-nitroisoquinoline (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1550 |

| Symmetric NO₂ Stretch | 1350 |

| C-F Stretch | 1100 |

| Aromatic C-H Stretch | 3050 |

| Methyl C-H Stretch | 2950 |

Note: These are typical frequency ranges for the specified vibrational modes.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is also achievable through computational methods like the GIAO (Gauge-Including Atomic Orbital) method. brighton.ac.uknih.gov

¹H NMR: The protons on the aromatic ring will have distinct chemical shifts influenced by the anisotropic effects of the ring and the electronic effects of the substituents. The methyl protons will appear as a singlet in the upfield region.

¹³C NMR: The carbon chemical shifts will also be sensitive to the local electronic environment. Carbons attached to the electronegative fluorine and nitro groups will be significantly deshielded.

¹⁹F NMR: The chemical shift of the fluorine atom will be highly sensitive to its electronic environment and can be a useful probe for studying intermolecular interactions.

Modeling Reaction Mechanisms and Transition States in Substituted Isoquinoline Synthesis

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, including the synthesis of substituted isoquinolines. acs.org By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the reaction pathway and understand the factors that control the reaction's feasibility and selectivity.

The synthesis of 8-Fluoro-1-methyl-5-nitroisoquinoline would likely involve several steps, including the construction of the isoquinoline core and the introduction of the substituents. Common methods for isoquinoline synthesis include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as modern transition-metal-catalyzed approaches. numberanalytics.comresearchgate.net

Computational modeling can be used to:

Identify the most likely reaction mechanism by comparing the activation energies of different possible pathways.

Characterize the geometry of transition states , providing insight into the critical bond-forming and bond-breaking events.

Explain the regioselectivity of the reactions, such as why the nitro group is introduced at the 5-position.

Predict the effect of catalysts on the reaction rate and selectivity.

For instance, in a nitration reaction to introduce the 5-nitro group, computational modeling could be used to calculate the relative stabilities of the Wheland intermediates formed by electrophilic attack at different positions on the 8-fluoro-1-methylisoquinoline (B1382726) precursor. The pathway with the lowest energy transition state would correspond to the observed product.

Photophysical Properties of Nitro- and Fluoro-Substituted Isoquinolines

Fluorescence Spectroscopy of Isoquinoline Derivatives

Isoquinoline and many of its derivatives are known to exhibit fluorescence, a property that makes them useful in various applications, including as fluorescent probes and in organic light-emitting diodes (OLEDs). The fluorescence properties, such as the emission wavelength and quantum yield, are highly dependent on the nature and position of substituents on the isoquinoline ring. nih.govresearchgate.net

The introduction of a fluorine atom can sometimes enhance fluorescence quantum yield due to the heavy-atom effect being minimal and its ability to modulate the electronic properties of the molecule. However, the presence of a nitro group has a profound and typically detrimental effect on the fluorescence of aromatic compounds.

Mechanisms of Fluorescence Quenching by Nitro Groups in Aromatic Systems

Nitroaromatic compounds are generally known to be poorly fluorescent or non-fluorescent. springernature.com This is because the nitro group is a very efficient quencher of fluorescence. Several mechanisms can contribute to this quenching:

Intersystem Crossing (ISC): The nitro group can promote intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). rsc.org This process is often very efficient and competes with fluorescence, which is emission from the S₁ state.

Internal Conversion (IC): The nitro group can also facilitate non-radiative decay from the excited state back to the ground state through internal conversion. This is particularly prevalent in polar solvents where intramolecular charge transfer (ICT) states are stabilized. springernature.com

Photoinduced Electron Transfer (PET): In some cases, photoinduced electron transfer can occur, where the excited fluorophore transfers an electron to the nitro group, leading to a non-fluorescent radical ion pair.

For 8-Fluoro-1-methyl-5-nitroisoquinoline, the presence of the 5-nitro group is expected to lead to significant fluorescence quenching. While the isoquinoline core itself is fluorescent, the nitro group provides efficient pathways for non-radiative de-excitation. Therefore, it is highly probable that this compound would exhibit very weak or no fluorescence. The exact photophysical behavior would also be influenced by the solvent environment.

Investigation of Charge Transfer Phenomena in Excited States

A comprehensive search of scientific literature and chemical databases has been conducted to gather information specifically on the charge transfer phenomena in the excited states of the chemical compound 8-Fluoro-1-methyl-5-nitroisoquinoline. This investigation aimed to uncover detailed research findings, including spectroscopic and computational data, that would elucidate the electronic transitions and charge redistribution upon photoexcitation of this specific molecule.

Despite a thorough search using various targeted keywords and strategies, no dedicated research articles, spectroscopic data, or computational studies focusing on the charge transfer characteristics of 8-Fluoro-1-methyl-5-nitroisoquinoline in its excited states could be located. The available information is primarily limited to its identification, chemical structure, and sourcing from chemical suppliers.

Consequently, the detailed research findings and data tables concerning the investigation of charge transfer phenomena in the excited states of 8-Fluoro-1-methyl-5-nitroisoquinoline, as requested for this section, are not available in the public domain or scientific literature at this time. Further experimental and theoretical research would be required to characterize these specific photophysical properties.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

The development of environmentally benign and sustainable synthetic methods is a paramount goal in modern chemistry. frontiersin.orgnih.gov For a compound like 8-Fluoro-1-methyl-5-nitroisoquinoline, future research could focus on moving beyond traditional, often harsh, synthetic protocols towards greener alternatives.

Current research in the synthesis of N-heterocycles emphasizes the use of renewable starting materials, biocatalysis, and the reduction of hazardous waste. mdpi.commdpi.comrsc.org Methodologies such as acceptorless dehydrogenative coupling (ADC) using alcohols as starting materials represent a frontier in green synthesis, producing only water and hydrogen as byproducts. rsc.org The application of such principles to the synthesis of 8-Fluoro-1-methyl-5-nitroisoquinoline could lead to more efficient and sustainable production routes.

Table 1: Potential Green Synthetic Approaches for 8-Fluoro-1-methyl-5-nitroisoquinoline

| Methodology | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. mdpi.com | Identifying or engineering enzymes for the key bond-forming steps in the isoquinoline (B145761) synthesis. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. mdpi.com | Optimization of microwave parameters for the cyclization and functionalization steps. |

| Use of Green Solvents | Reduced environmental impact, improved safety. nih.gov | Exploring the use of ionic liquids, supercritical fluids, or water as reaction media. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. nih.gov | Development of solid-supported catalysts for the key synthetic transformations. |

Exploration of Cascade Reactions and Multicomponent Transformations

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and multicomponent reactions (MCRs) offer significant advantages in terms of atom economy, step efficiency, and the rapid generation of molecular complexity. nih.govrsc.org The application of these strategies to the synthesis and derivatization of 8-Fluoro-1-methyl-5-nitroisoquinoline is a promising and largely unexplored avenue.

Recent advancements have seen the development of various cascade reactions for the synthesis of functionalized isoquinolines, including radical-mediated cascades and cycloaddition/annulation sequences. nih.govrsc.org For instance, a photo-induced carbamoyl (B1232498) radical cascade has been used to synthesize amide-functionalized isoquinoline derivatives. rsc.org Such methodologies could be adapted to introduce further functionality onto the 8-Fluoro-1-methyl-5-nitroisoquinoline core.

Table 2: Potential Cascade and Multicomponent Reactions

| Reaction Type | Potential Application | Expected Outcome |

| [4+2] Cycloaddition/Annulation | Synthesis of the core isoquinoline ring system. nih.gov | A one-pot synthesis of the 8-fluoro-5-nitroisoquinoline (B2750954) backbone from simpler acyclic precursors. |

| Radical Cascade Cyclization | Introduction of complex substituents at various positions. nih.gov | Generation of novel derivatives with potential applications in medicinal chemistry. |

| Multicomponent Reactions (e.g., Ugi, Passerini) | Rapid diversification of the 1-methyl substituent. | A library of novel 8-Fluoro-1-methyl-5-nitroisoquinoline analogues with diverse side chains. |

| Formal [3+2] Cycloaddition | Construction of fused heterocyclic systems. acs.org | Synthesis of novel polycyclic aromatic systems containing the 8-Fluoro-1-methyl-5-nitroisoquinoline motif. |

Advanced Mechanistic Investigations of Regioselectivity and Stereoselectivity

A deep understanding of reaction mechanisms is crucial for the rational design of synthetic routes and for controlling the outcomes of chemical reactions. For 8-Fluoro-1-methyl-5-nitroisoquinoline, the interplay of the electronic effects of the fluoro and nitro groups, along with the steric influence of the methyl group, will dictate the regioselectivity of further chemical transformations.

Future research should focus on detailed mechanistic studies of reactions involving this compound. For example, investigating the regioselectivity of electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), and metal-catalyzed cross-coupling reactions would provide valuable insights for its synthetic manipulation. Techniques such as kinetic studies, isotopic labeling, and in situ spectroscopic monitoring can be employed to elucidate reaction pathways. Understanding the factors that control regioselectivity is particularly important in the synthesis of isoquinoline alkaloids and their analogues. researchgate.net

Computational Design and Predictive Modeling of Substituted Isoquinoline Reactivity

Computational chemistry has become an indispensable tool in modern organic synthesis, offering the ability to predict molecular properties, elucidate reaction mechanisms, and guide experimental design. rsc.org For 8-Fluoro-1-methyl-5-nitroisoquinoline, computational modeling can provide a wealth of information that is currently unavailable through experimental means.

Density Functional Theory (DFT) calculations can be used to predict the electronic structure, molecular orbital energies, and electrostatic potential of the molecule. This information can, in turn, be used to predict its reactivity towards various reagents and to understand the regiochemical outcomes of reactions. For instance, computational studies could help to explain the observed regioselectivity in hydrosilylation reactions of substituted isoquinolines. nih.gov Furthermore, predictive modeling could be employed to forecast the spectral properties (NMR, IR, UV-Vis) and even potential biological activities of novel derivatives, thereby accelerating the discovery process.

Integration of Substituted Isoquinoline Chemistry with Flow Chemistry and Automation

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. acs.orgewadirect.comvapourtec.com The synthesis of compounds involving hazardous reagents or highly exothermic processes, such as nitration, is particularly well-suited for flow chemistry. amt.ukeuropa.eu

The future synthesis of 8-Fluoro-1-methyl-5-nitroisoquinoline could greatly benefit from the implementation of flow chemistry. A continuous-flow process for the nitration step would significantly improve safety by minimizing the amount of hazardous material present at any given time and by providing superior control over reaction temperature. europa.eu Moreover, the integration of in-line purification and analysis would allow for a fully automated and highly efficient synthesis. The development of a multistep continuous-flow synthesis for this compound would represent a significant advancement in its production and availability for further research. acs.org

Table 3: Comparison of Batch vs. Flow Synthesis for Nitration

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Enhanced safety due to small reactor volumes and excellent heat transfer. europa.eu |

| Scalability | Often problematic and requires significant process redesign. | Readily scalable by extending reaction time or "numbering-up" reactors. ewadirect.com |

| Control | Difficult to control temperature and mixing, leading to side products. | Precise control over reaction parameters (temperature, pressure, stoichiometry). |

| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent reaction conditions. |

Q & A

Basic: What are the optimal synthetic routes for 8-Fluoro-1-methyl-5-nitroisoquinoline?

Methodological Answer:

The synthesis of 8-Fluoro-1-methyl-5-nitroisoquinoline requires careful consideration of functional group compatibility. A viable approach involves nitrating a pre-fluorinated and methylated isoquinoline precursor. For example, nitration using tert-butyl nitrite or concentrated nitric acid at 80–130°C under controlled conditions can introduce the nitro group at position 5, as demonstrated in analogous quinoline derivatives . Catalysts like palladium salts may improve selectivity and yield, while protecting groups (e.g., acetyl for methyl) ensure substituent stability during reaction steps. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound.

Basic: How can the structure of 8-Fluoro-1-methyl-5-nitroisoquinoline be confirmed post-synthesis?

Methodological Answer:

Structural confirmation relies on spectroscopic and computational techniques:

- NMR Spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR shifts with PubChem data for related fluorinated nitroquinolines (e.g., 8-Fluoro-6-methyl-5-nitroquinoline, δH ~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (expected m/z ≈ 206.17 g/mol for C10H7FN2O2) .

- X-ray Crystallography : Resolve substituent positions if single crystals are obtainable.

- Computational Validation : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes.

Advanced: How does the fluorine substituent at position 8 influence the compound’s reactivity and bioactivity?

Methodological Answer:

The fluorine atom at position 8 enhances electrophilic aromatic substitution (EAS) reactivity due to its electron-withdrawing inductive effect, directing nitro group addition to position 5 . Biologically, fluorine increases lipophilicity, improving membrane permeability and target engagement. Comparative studies with non-fluorinated analogs (e.g., 8-Methyl-5-nitroquinoline) show that fluorine amplifies antimicrobial activity by stabilizing charge-transfer interactions with bacterial enzymes . To validate, conduct side-by-side bioassays (e.g., MIC tests against E. coli) and molecular docking simulations targeting bacterial topoisomerases.

Advanced: How can researchers resolve contradictions in reported biological activities of fluorinated isoquinoline derivatives?

Methodological Answer:

Contradictions often arise from variations in assay conditions or substituent positioning. To address:

- Standardized Assays : Re-evaluate activity under controlled parameters (e.g., pH, temperature, cell lines). For example, discrepancies in anticancer activity (e.g., MCF-7 vs. HeLa cells) may reflect cell-specific uptake mechanisms .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace fluorine with chlorine) and compare bioactivity trends .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus targets or off-pathway effects.

Basic: What physicochemical properties of 8-Fluoro-1-methyl-5-nitroisoquinoline are critical for experimental design?

Methodological Answer:

Key properties include:

- Solubility : Low aqueous solubility (common in nitroaromatics) necessitates DMSO or ethanol as solvents for biological assays.

- Stability : Nitro groups may degrade under prolonged UV exposure; store in amber vials at -20°C .

- Melting Point : Use differential scanning calorimetry (DSC) to determine purity (expected mp ~150–160°C, based on analogs) .

- LogP : Estimate via HPLC to assess membrane permeability (predicted LogP ≈ 2.5 for C10H7FN2O2) .

Advanced: What computational strategies predict the interaction of 8-Fluoro-1-methyl-5-nitroisoquinoline with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like cytochrome P450 or DNA gyrase. The nitro group’s electron-deficient ring may form π-stacking interactions with aromatic residues .

- MD Simulations : Run 100-ns trajectories to assess binding stability in solvated systems (e.g., GROMACS).

- QSAR Modeling : Train models on fluorinated isoquinoline datasets to predict toxicity or ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.